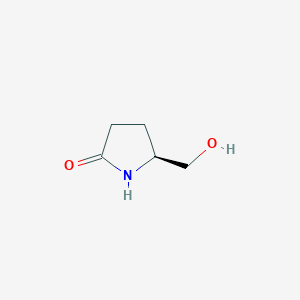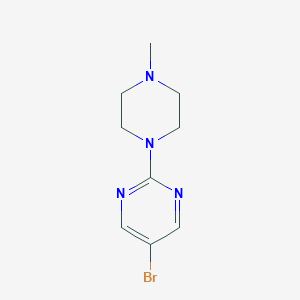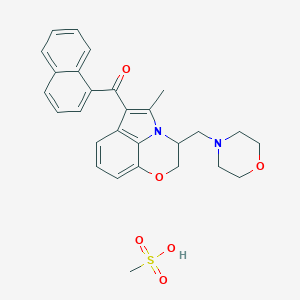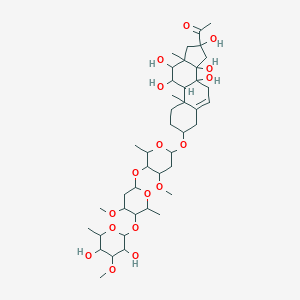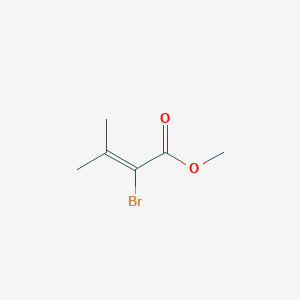![molecular formula C9H15NO2 B142365 Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) CAS No. 140116-82-1](/img/structure/B142365.png)
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI), also known as isoxazole-4-acetone, is an organic compound with the molecular formula C9H13NO2. This compound is commonly used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be related to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Isoxazole-4-acetone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may be useful in the treatment of inflammatory diseases. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit analgesic properties, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its unique chemical properties, which make it a useful building block in the synthesis of various organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be useful in the development of new drugs for the treatment of inflammatory diseases and pain. However, one limitation of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in scientific research. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone may be useful in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in various fields.
Synthesemethoden
The synthesis of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone can be achieved through several methods, including the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride and sodium acetate, or the reaction of 3-methyl-2-butanone with hydroxylamine-O-sulfonic acid and sodium acetate. These methods result in the formation of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in good yields.
Wissenschaftliche Forschungsanwendungen
Isoxazole-4-acetone has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been used as a starting material for the synthesis of isoxazole-containing heterocycles, which have been found to exhibit a wide range of biological activities.
Eigenschaften
CAS-Nummer |
140116-82-1 |
|---|---|
Produktname |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(2-methyl-3-propan-2-yl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8(7(3)11)5-12-10(9)4/h5-6,9H,1-4H3 |
InChI-Schlüssel |
IGPYLYIVOKJTJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CON1C)C(=O)C |
Kanonische SMILES |
CC(C)C1C(=CON1C)C(=O)C |
Synonyme |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



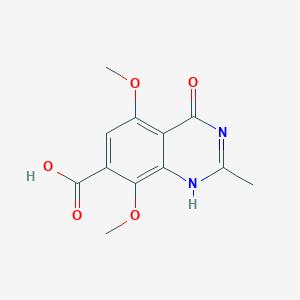

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
